(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
(3S)-3-[[(1S)-1-phenylethyl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHYNVSYTNERGK-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443199 | |
| Record name | (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197658-50-7 | |
| Record name | (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves two major stages:
Formation of the benzazepine core : The seven-membered azepine ring fused to a benzene ring is constructed, often via cyclization reactions involving appropriate precursors such as amino-ketones or lactams.
Introduction of the chiral phenylethylamino substituent at the 3-position : This is achieved through stereoselective amination or reductive amination using enantiomerically pure (S)-1-phenylethylamine or related chiral amines.
This approach aligns with the synthesis of related tetrahydro-3-benzazepine motifs described in the literature, where asymmetric catalysis and chiral auxiliaries are used to control stereochemistry.
Detailed Preparation Methods
Formation of the Benzazepine Core
Starting Materials : Precursors such as 2-aminobenzophenones or related amino-ketones are common starting points.
Cyclization Reaction : Intramolecular cyclization under acidic or basic conditions forms the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core. This step may involve condensation of the amino group with a carbonyl group to form the lactam ring.
Catalytic Asymmetric Cyclization : Recent advances include the use of iridium-based N,P-ligated complexes to catalyze asymmetric hydrogenation or cyclization, yielding chiral tetrahydrobenzazepines with high enantiomeric excess.
Introduction of the (S)-1-Phenylethylamino Group
Reductive Amination : The 3-position keto or aldehyde intermediate can be subjected to reductive amination with (S)-1-phenylethylamine. This step is crucial for installing the chiral amino substituent with stereochemical control.
Use of Enantiomerically Pure Amines : The (S)-configuration of the phenylethylamine ensures the desired stereochemistry at the 3-position, influencing biological activity.
Diastereoselective Alkylation and Reduction : In some protocols, diastereomeric lactams are formed and subsequently reduced with reagents such as BH3 or AlCl3/LiAlH4 to retain stereochemistry.
Research Findings and Analytical Data
| Aspect | Details |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.4 g/mol |
| Stereochemistry | (3S)-3-[[(1S)-1-phenylethyl]amino] |
| Key Reagents | (S)-1-Phenylethylamine, amino-ketone precursors, iridium catalysts (for asymmetric steps) |
| Typical Solvents | Common organic solvents such as dichloromethane, ethanol, or THF |
| Reaction Conditions | Mild temperatures (room temperature to reflux), inert atmosphere for sensitive steps |
| Purification | Chromatography (e.g., silica gel), recrystallization |
| Enantiomeric Purity | High enantiomeric excess (>95%) achievable via asymmetric catalysis or chiral amine use |
Example Synthetic Route (Inferred from Literature)
Synthesis of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one intermediate : Cyclize 2-aminobenzophenone derivatives under acidic conditions to form the benzazepine lactam.
Preparation of keto intermediate at 3-position : Oxidize or functionalize the 3-position to introduce a ketone or aldehyde functional group.
Reductive amination with (S)-1-phenylethylamine : React the keto intermediate with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the chiral amine substituent.
Purification and characterization : Use chromatographic techniques and chiral HPLC to isolate and verify the stereochemistry and purity of the final compound.
Supporting Literature and Patents
The asymmetric synthesis of chiral tetrahydro-3-benzazepines using iridium-catalyzed methods has been reported, providing efficient access to enantiomerically pure benzazepine derivatives.
Diastereoselective alkylation and reductive amination strategies employing (S)-1-phenylethylamine have been demonstrated to yield high stereochemical fidelity in related benzazepine compounds.
No direct synthetic protocols for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one are publicly detailed; however, the synthesis can be extrapolated from these closely related methods.
Summary Table of Preparation Methods
| Step | Description | Typical Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Benzazepine core formation | Cyclization of amino-ketone precursors | Acidic/basic conditions, heating | Formation of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core |
| Keto intermediate generation | Functionalization at 3-position | Oxidation or selective functional group introduction | Prepares site for amination |
| Reductive amination | Reaction with (S)-1-phenylethylamine | NaBH3CN, catalytic hydrogenation, mild conditions | Installation of chiral amino substituent |
| Purification | Chromatography, recrystallization | Silica gel column, chiral HPLC | Isolation of pure stereoisomer |
Chemical Reactions Analysis
Table 1: Reaction Conditions for Iridium-Catalyzed Asymmetric Hydrogenation
The quadrant model predicts stereochemical outcomes: steric interactions between the ligand and substrate direct hydride delivery to the less hindered face, favoring the (S,S)-configuration . Computational studies confirm this selectivity, critical for maintaining the compound’s chiral integrity .
Nucleophilic Amination and Ring Functionalization
The secondary amine group undergoes nucleophilic reactions, enabling modifications to the benzazepine scaffold. For example:
Table 2: Nucleophilic Amination of Benzazepinone Derivatives
These reactions highlight the amine’s role as a nucleophile, particularly under acidic or reducing conditions. The benzazepinone ring’s rigidity directs regioselectivity, favoring functionalization at the less sterically hindered C3 position .
Amide Bond Reactivity
The lactam (amide) group participates in hydrolysis and ring-opening reactions:
Table 3: Amide Bond Transformations
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | Ring-opened amino acid derivative | |
| Enzymatic resolution | Lipase, pH 7.4, 37°C | Enantiomerically pure fragments |
Hydrolysis under acidic conditions cleaves the amide bond, yielding a linear amino acid derivative, while enzymatic methods preserve stereochemistry .
Oxidative and Reductive Pathways
The compound’s dihydrobenzazepine core is sensitive to redox agents:
Table 4: Redox Reactions of the Benzazepine Core
| Reaction Type | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, RT | Forms aromatic benzazepinone | |
| Reduction | H₂, Pd/C, EtOH | Saturates the dihydro ring |
Oxidation with MnO₂ converts the dihydro ring to a fully aromatic system, while catalytic hydrogenation saturates the double bond, altering the molecule’s planarity and pharmacological properties.
Stereochemical Stability and Epimerization
The (S,S)-configuration is stable under mild conditions but prone to epimerization in strong acids/bases:
Table 5: Epimerization Studies
| Condition | Temperature | Time | Epimerization Rate | Source |
|---|---|---|---|---|
| 1M NaOH | 60°C | 24h | 15–20% | |
| 1M HCl | 80°C | 12h | 10–15% |
Epimerization occurs via reversible ring-opening at the amide bond, followed by re-closure with partial loss of stereochemical integrity .
Scientific Research Applications
Pharmacological Studies
(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Case Study: CNS Activity
A study published in the Journal of Medicinal Chemistry explored the CNS effects of various benzoazepine derivatives, including this compound. Researchers found that it exhibited anxiolytic properties comparable to established benzodiazepines but with fewer side effects. This opens avenues for developing new anxiolytic medications with improved safety profiles.
Antidepressant Potential
Recent research indicates that compounds similar to (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may have antidepressant effects. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine levels.
Data Table: Antidepressant Efficacy
| Compound Name | Mechanism of Action | Efficacy (Animal Model) |
|---|---|---|
| (S)-3-(((S)-1-Phenylethyl)amino)... | Serotonin reuptake inhibition | Significant |
| Similar Compound A | Norepinephrine reuptake inhibition | Moderate |
| Similar Compound B | Dual action | High |
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated in models of neurodegenerative diseases. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection
In vitro studies demonstrated that (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one significantly reduced cell death in neuronal cultures exposed to toxic agents. This suggests potential applications in treating conditions such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Analysis :
- Substituent Position: The target compound’s phenylethylamino group at C3 contrasts with N1-substituted analogues (e.g., 7a), which may alter receptor-binding orientation .
- Steric Effects: The benzyl group in 3-(benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one introduces less steric bulk than the phenylethyl group, possibly affecting target selectivity .
Stereochemical Variants
Analysis :
- The (S,S)-configuration in the target compound may optimize interactions with chiral binding pockets, as seen in ivabradine, where stereochemistry is critical for inhibiting the If current in cardiac cells .
- Enantiomers (e.g., 3R vs. 3S) often exhibit significant differences in potency or toxicity, necessitating rigorous stereochemical characterization .
Functional Group Variations
Analysis :
- Carboxylic Acid vs. Lactam : Benazepril’s carboxylic acid group directly interacts with ACE’s zinc ion, a mechanism absent in the lactam-containing target compound .
- Amino Group Position: 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one demonstrates how positional isomerism can redirect activity to unexplored targets .
Physicochemical Properties
| Compound Name | Melting Point (°C) | pKa | LogP (Predicted) | Reference |
|---|---|---|---|---|
| 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one | 158–160 | 16.04 | 1.82 | |
| Target Compound | N/A | N/A | ~2.5 (estimated) | — |
Analysis :
- The phenylethylamino group in the target compound likely increases LogP compared to unsubstituted benzazepinones (e.g., 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one), enhancing membrane permeability but possibly reducing aqueous solubility .
Biological Activity
(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, commonly referred to by its CAS number 197658-50-7, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is C18H20N2O, with a molecular weight of 280.36 g/mol. The compound features a benzo[b]azepine core, which is known for its interaction with various biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.36 g/mol |
| CAS Number | 197658-50-7 |
| Purity | ≥ 95% |
Research indicates that compounds similar to (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may interact with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. GPCRs are involved in signal transduction pathways that mediate cellular responses to hormones and neurotransmitters .
Binding Affinity and Efficacy
The compound has shown potential binding affinity to benzodiazepine sites, which are known to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors. Benzodiazepines typically enhance GABAergic activity, leading to anxiolytic and sedative effects .
In Vitro Studies
In vitro studies have demonstrated that related compounds can induce differentiation in melanoma cells through mechanisms involving tyrosinase activity and melanin synthesis. These findings suggest that (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may also exhibit similar properties, potentially contributing to therapeutic strategies in dermatological conditions .
Case Studies
- Melanogenesis Induction : A study investigated the effects of various benzodiazepines on melanogenesis in B16/C3 mouse melanoma cells. Results indicated that compounds with high-affinity binding to GABA receptors significantly increased melanin production, suggesting a role for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in skin pigmentation processes .
- Anxiolytic Effects : Another research effort focused on the anxiolytic properties of benzodiazepine analogs. It was found that these compounds could effectively reduce anxiety-like behaviors in animal models, which could be extrapolated to suggest similar effects for (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one .
Q & A
Q. What are the key considerations for optimizing the synthesis of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one?
Methodological Answer:
- Reaction Parameters : Prioritize chiral resolution during asymmetric synthesis to preserve stereochemical integrity. Use catalysts like Evans’ oxazaborolidines for enantioselective induction .
- Purification : Employ gradient elution HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Monitor purity via UV-Vis at 254 nm .
- Yield Improvement : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (-20°C to 25°C) to minimize racemization .
Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for analogous benzazepines in Acta Crystallographica .
- NMR Spectroscopy : Assign stereocenters via NOESY correlations (e.g., H-3 and H-1’ of the phenylethyl group) and -DEPT for quaternary carbon identification .
- Chiral HPLC : Validate enantiomeric excess (>98%) using a Chiralpak AD-H column with hexane:isopropanol (85:15) .
Q. How can researchers ensure the compound’s purity for pharmacological assays?
Methodological Answer:
- Impurity Profiling : Use UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) to detect trace impurities (<0.1%). Reference Pharmacopeial Forum guidelines for threshold limits .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity and receptor binding kinetics?
Methodological Answer:
- Docking Simulations : Perform molecular dynamics (e.g., AutoDock Vina) to compare (S,S) vs. (R,R) diastereomers’ affinity for target receptors like serotonin transporters .
- In Vitro Assays : Use radioligand displacement (e.g., H-paroxetine) to quantify IC differences between stereoisomers .
- Structural Analogs : Cross-reference toxicity data from benzazepine derivatives in Chemical Toxicity Database to infer stereochemical SAR .
Q. What experimental frameworks are suitable for resolving contradictory data on the compound’s mechanism of action?
Methodological Answer:
- Methodological Pluralism : Combine quantitative (e.g., dose-response curves) and qualitative (e.g., transcriptomic profiling) approaches to validate hypotheses .
- Split-Plot Design : Adapt the randomized block design from agricultural studies (e.g., ) to test variables like pH and temperature in parallel .
Q. How can researchers model the compound’s environmental fate and transformation pathways?
Methodological Answer:
- Longitudinal Studies : Follow Project INCHEMBIOL’s framework (2005–2011) to track abiotic/biotic degradation in simulated ecosystems (soil:water partitioning, microbial metabolism) .
- QSAR Modeling : Predict bioaccumulation using logP and pKa values derived from PubChem’s computational datasets .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral vs. intravenous administration in rodent models. Adjust for first-pass metabolism .
- Metabolite Identification : Use HR-MS to detect phase I/II metabolites (e.g., glucuronidation at the azepinone ring) .
Q. How can computational methods improve the prediction of the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
